REACTION_CXSMILES
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[C:1]1([O:7][CH2:8][CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(OC1CCC=CC=1)C>CCOCC>[CH2:8]([O:7][C:1]1[CH2:6][CH:5]=[CH:4][CH2:3][CH:2]=1)[CH3:9]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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of liquid ammonia which was distilled from sodium
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Type
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CUSTOM
|
Details
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three necked flask fitted with a mechanical agitator, dry ice condenser
|
Type
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TEMPERATURE
|
Details
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cooled with a dry ice - ethyl alcohol bath
|
Type
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ADDITION
|
Details
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To this mixture was added 14.1 g
|
Type
|
ADDITION
|
Details
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After the addition
|
Type
|
ADDITION
|
Details
|
absolute ethyl alcohol (about 400 ml.) was added until the blue color
|
Type
|
WAIT
|
Details
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The resulting mixture was left in a good exhaust hood for the ammonia
|
Type
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CUSTOM
|
Details
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to evaporate
|
Type
|
ADDITION
|
Details
|
Water (200 ml.) was cautiously added to the resulting mixture
|
Type
|
FILTRATION
|
Details
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the precipitate filtered off
|
Type
|
CUSTOM
|
Details
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The organic layer was separated
|
Type
|
EXTRACTION
|
Details
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the water layer extracted three times with 50 ml
|
Type
|
WASH
|
Details
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The combined organic solutions were washed neutral with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous potassium carbonate
|
Type
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CUSTOM
|
Details
|
The solvent was removed by atmospheric distillation through a 37 cm
|
Type
|
CUSTOM
|
Details
|
There was produced 45 g
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC1=CCC=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |